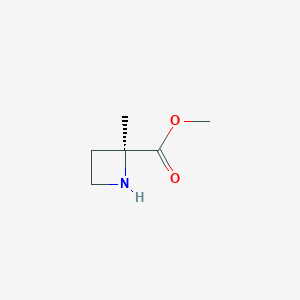

Methyl (2S)-2-methylazetidine-2-carboxylate

Description

Structural Elucidation and Stereochemical Analysis of Methyl (2S)-2-Methylazetidine-2-Carboxylate

Molecular Architecture and Conformational Isomerism

The molecular structure of this compound comprises a four-membered azetidine ring fused to a methyl ester group and a methyl substituent at the 2-position. The compound’s molecular formula, $$ \text{C}6\text{H}{11}\text{NO}_2 $$, corresponds to a molecular weight of 129.16 g/mol. The azetidine ring adopts a puckered conformation due to its inherent ring strain, which arises from the deviation of internal bond angles from the ideal tetrahedral geometry. The ring strain energy of azetidines is approximately 25.4 kcal/mol, intermediate between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol).

The methyl ester group at the 2-position introduces steric hindrance, further influencing the ring’s puckering. Conformational isomerism in this compound is limited due to the rigidity of the azetidine ring, but minor variations in puckering modes (e.g., envelope or twisted conformations) can occur. Density functional theory (DFT) calculations on analogous azetidine derivatives suggest that substituents at the 2-position preferentially occupy equatorial positions to minimize steric clashes. For instance, in copper-catalyzed Henry reactions, cis-2,4-disubstituted azetidines adopt concave geometries that favor metal coordination, highlighting the relationship between conformation and reactivity.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}6\text{H}{11}\text{NO}_2 $$ | |

| Molecular weight | 129.16 g/mol | |

| SMILES notation | COC(=O)C1(C)CCN1 | |

| Ring strain energy (azetidine) | ~25.4 kcal/mol |

Chiral Center Configuration and Absolute Stereochemistry

The stereogenic center at the 2-position of the azetidine ring confers chirality to the molecule, with the (2S) configuration being the enantiomer of interest. Absolute stereochemistry was confirmed via single-crystal X-ray diffraction analysis in related azetidine derivatives, such as (2S,4R)-2,4-disubstituted azetidines, where the Flack parameter (−0.017) unambiguously established the (S) configuration. For this compound, the (S) configuration ensures that the methyl group and ester substituent are positioned on the same face of the azetidine ring, creating a stereoelectronic environment that influences reactivity in asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy further supports the stereochemical assignment. The coupling constants between protons on the azetidine ring (e.g., $$ J_{\text{H2-H3}} $$) are sensitive to the spatial arrangement of substituents. For example, in the (2S) enantiomer, the deshielded proton resonance at δ 3.72 ppm corresponds to the methyl ester group, while the methyl substituent at δ 1.42 ppm exhibits diastereotopic splitting due to restricted rotation.

Table 2: Stereochemical Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Absolute configuration | (2S) | |

| Flack parameter (analog) | −0.017(2) | |

| Key NMR shifts (δ, ppm) | 3.72 (ester), 1.42 (methyl) |

Comparative Analysis of Azetidine Ring Strain Effects

The azetidine ring’s strain energy profoundly impacts the compound’s reactivity and stability. Compared to aziridines, azetidines are more thermally stable, enabling their isolation and handling under standard laboratory conditions. However, the strain facilitates ring-opening reactions and functionalization at the nitrogen or carbon centers. For instance, the ester group in this compound can participate in nucleophilic acyl substitution, while the strained C–N bond is susceptible to cleavage under acidic or basic conditions.

Substituents at the 2-position modulate ring strain. The methyl group increases steric hindrance but stabilizes the ring through hyperconjugation, whereas the electron-withdrawing ester group polarizes the C–N bond, enhancing its susceptibility to nucleophilic attack. Comparative studies of 2-substituted azetidines reveal that bulky groups (e.g., tert-butyl) reduce ring strain by distorting the ring geometry, whereas electron-deficient groups (e.g., nitro) exacerbate strain.

Table 3: Ring Strain Energies of Selected Four-Membered Heterocycles

| Compound | Ring Strain Energy (kcal/mol) | Source |

|---|---|---|

| Aziridine | 27.7 | |

| Azetidine | 25.4 | |

| Pyrrolidine | 5.4 | |

| Oxetane | 26.9 |

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (2S)-2-methylazetidine-2-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-6(3-4-7-6)5(8)9-2/h7H,3-4H2,1-2H3/t6-/m0/s1 |

InChI Key |

NIODENHXVLIKEQ-LURJTMIESA-N |

Isomeric SMILES |

C[C@]1(CCN1)C(=O)OC |

Canonical SMILES |

CC1(CCN1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization via Intramolecular Alkylation

One robust method involves the intramolecular alkylation of amino alcohol precursors to form the azetidine ring. This approach is often combined with chiral resolution to obtain enantiopure products.

- Key Step: Intramolecular nucleophilic substitution where an amino group attacks a suitable leaving group on the same molecule, closing the four-membered ring.

- Chiral Resolution: Use of chiral auxiliaries such as (S)-phenylglycinol to form diastereomeric amides, which can be separated by crystallization to yield enantiopure azetidine derivatives.

Synthesis from 1,3-Butanediol Derivatives

A recent synthetic protocol starts from (R)-(−)-1,3-butanediol:

- Step 1: Mesylation of (R)-(−)-1,3-butanediol to form bis-mesylated intermediates.

- Step 2: Treatment with benzylamine to induce cyclization, yielding azetidine derivatives with 95% enantiomeric excess.

- Step 3: Recrystallization to improve enantiopurity to >99%.

- Step 4: Hydrogenolysis to remove protecting groups and obtain (S)-2-methylazetidine, which can be further esterified to the methyl ester.

This method provides good yields (~53% for the cyclization step) and excellent stereochemical control.

Preparation via Salt Formation and Debenzylation

Another industrially relevant method involves:

- Step 1: Formation of a salt between 1-benzyl-azetidine-2-carboxylic acid and a chiral amine such as D-α-phenylethylamine in solvents like dehydrated alcohol or acetone.

- Step 2: Crystallization and pH adjustment to isolate (S)-1-benzyl-azetidine-2-carboxylic acid.

- Step 3: Debenzylation using palladium on carbon catalyst under hydrogen pressure in methanol or ethanol at 10–100 °C for 4–24 hours to yield (S)-azetidine-2-carboxylic acid.

- Step 4: Subsequent methylation (esterification) to obtain the methyl ester derivative.

This method is noted for its low cost, high purity (>99% by HPLC), and scalability.

Esterification from Protected Azetidine Dicarboxylates

A synthetic route to related compounds involves:

- Starting from (S)-2-methyl-azetidine-1,2-dicarboxylic acid derivatives protected as tert-butyl esters.

- Treatment with sodium hydroxide in tetrahydrofuran/water at 60 °C to selectively hydrolyze one ester group.

- Acidification with hydrochloric acid to pH 1, followed by extraction and drying to isolate the desired methyl ester of azetidine carboxylic acid with high yield (~93%).

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Enantiomeric Purity: Achieving high enantiomeric purity (>99%) is critical for biological applications. Methods involving chiral auxiliaries or resolution steps are preferred for this purpose.

- Catalysts and Conditions: Palladium on carbon is commonly used for debenzylation under hydrogen atmosphere, with reaction times ranging from 4 to 24 hours depending on temperature and pressure.

- Solvent Choice: Dehydrated alcohols, acetone, acetonitrile, and tetrahydrofuran are frequently employed solvents, chosen for their ability to dissolve intermediates and facilitate crystallization or extraction.

- Scalability: The salt formation and debenzylation method is noted for its industrial applicability due to low cost and ease of operation.

- Functional Group Compatibility: Protection and deprotection strategies (e.g., tert-butyl esters) are used to selectively manipulate carboxyl groups without affecting the azetidine ring.

Chemical Reactions Analysis

Reduction Reactions

Methyl (2S)-2-methylazetidine-2-carboxylate undergoes selective reduction under hydrogenation conditions. For example:

| Reaction Conditions | Reagents/Catalysts | Products | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|---|

| 1 atm H₂, 2 wt.% Pd/C, RT, 24 h | Hydrogen, palladium on carbon | (2S,3R,4S)-Azetidine-2-carboxylic acid | 87–95% | dr > 20:1 |

Hydrogenation preserves the azetidine ring while reducing substituents, with exceptional stereochemical control. Fluorinated derivatives show slightly reduced diastereoselectivity (dr = 7:1–10:1) .

Nucleophilic Substitution

The azetidine ring participates in SN2 reactions due to its ring strain. For instance:

The ring-opening mechanism involves nucleophilic attack at the carbonyl group, followed by SN2 cyclization .

Hydrogenolysis

Hydrogenolysis of protective groups is critical in derivatization:

| Substrate | Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|---|

| PMB-protected ester | H₂, Pd/C, 4 days | Hydrogen | Azetidine-2-carboxylic acid | 90% |

This reaction cleaves the PMB (para-methoxybenzyl) group, yielding free carboxylic acids .

Oxidation and Functional Group Interconversion

The ester group can be hydrolyzed or oxidized:

| Reaction | Reagents | Products | Applications | Source |

|---|---|---|---|---|

| Hydrolysis | LiOH, H₂O/THF | (2S)-2-Methylazetidine-2-carboxylic acid | Precursor for peptides | |

| Oxidation | KMnO₄, acidic conditions | Ketones or carboxylic acids | Synthesis of bioactive molecules |

Ring-Expansion and Contraction

The strained azetidine ring undergoes ring-modification reactions:

Mechanistic Insights

-

SN2 Mechanisms : Reactions at the azetidine nitrogen proceed with inversion of configuration, as seen in alkylation and sulfonylation .

-

Diastereocontrol : Hydrogenation favors cis-addition due to steric hindrance from the 4-position substituent .

-

Ring Strain Effects : The azetidine ring’s 88° bond angles enhance reactivity toward nucleophiles and electrophiles .

Comparative Reactivity

Azetidines exhibit distinct reactivity compared to larger heterocycles:

| Property | Azetidine | Pyrrolidine (5-membered) | Aziridine (3-membered) |

|---|---|---|---|

| Ring strain | Moderate (88° bond angles) | Low | High |

| SN2 reactivity | High | Moderate | Very high |

| Hydrogenation ease | Requires mild conditions | Not typically strained | Challenging due to instability |

Scientific Research Applications

Chemical Properties and Structure

Methyl (2S)-2-methylazetidine-2-carboxylate has the molecular formula CHNO and a molecular weight of 115.13 g/mol. It is characterized by an azetidine ring, which contributes to its unique properties and reactivity. The compound's structure can be represented as follows:

- IUPAC Name : methyl (2S)-azetidine-2-carboxylate

- CAS Number : 69684-69-1

- Canonical SMILES : COC(=O)C1CCN1

Scientific Research Applications

This compound serves various roles in scientific research:

Organic Synthesis

- It acts as a versatile building block for synthesizing more complex organic molecules.

- The compound is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in diverse chemical reactions.

Biological Research

- The compound has shown potential in studies related to protein folding and function, making it a valuable tool in protein chemistry.

- Its incorporation into proteins can lead to misfolding, which is useful for studying diseases related to protein misfolding.

Medicinal Chemistry

- Research indicates that this compound may inhibit certain enzymatic activities, impacting metabolic pathways.

- Studies have suggested interactions with neurotransmitter receptors, indicating potential applications in neurological research .

Further investigation into this compound should focus on:

- Mechanistic Studies : Understanding specific molecular targets and pathways affected by this compound.

- In Vivo Evaluations : Conducting animal studies to assess safety and efficacy profiles.

- Structure-Activity Relationship Analysis : Modifying the chemical structure to enhance biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Azetidine Family

a. Methyl 1-methylazetidine-2-carboxylate (CID 550732)

- Structure : Differs in the placement of the methyl group (1-position vs. 2-position) and lacks stereochemical specification.

- Properties: Molecular formula C₆H₁₁NO₂, SMILES CN1CCC1C(=O)OC, InChIKey OBTIFDXJYCRQBH-UHFFFAOYSA-N .

b. Methyl (2S)-1-benzylazetidine-2-carboxylate (CAS 127382-20-1)

- Structure : Includes a benzyl group at the 1-position, introducing aromaticity and lipophilicity.

- Applications : Used in peptide mimetics and as an intermediate in pharmaceutical synthesis. The benzyl group enhances solubility in organic solvents compared to the parent compound .

Pyrrolidine-Based Analogs

a. Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 109837-32-3)

- Structure : Five-membered pyrrolidine ring with a methyl ester and methyl group at the 2-position.

- Properties: Molecular formula C₇H₁₄ClNO₂, molecular weight 179.64 g/mol .

- Key Difference : The larger ring size reduces ring strain, leading to lower reactivity but improved stability under acidic conditions.

b. Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate (CAS 1217781-70-8)

Physicochemical and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Size | Key Applications |

|---|---|---|---|---|---|

| Methyl (2S)-2-methylazetidine-2-carboxylate | C₆H₁₁NO₂ | 129.16 | Ester, methyl-azetidine | 4-membered | Pharmaceutical intermediates |

| Methyl 1-methylazetidine-2-carboxylate | C₆H₁₁NO₂ | 129.16 | Ester, methyl-azetidine | 4-membered | Reactive building blocks |

| Methyl (2S)-2-methylpyrrolidine-2-carboxylate | C₇H₁₃NO₂ | 143.18 | Ester, methyl-pyrrolidine | 5-membered | Chiral catalysts, drug design |

| Methyl (2S)-1-benzylazetidine-2-carboxylate | C₁₂H₁₅NO₂ | 205.25 | Ester, benzyl-azetidine | 4-membered | Peptide mimetics |

Biological Activity

Methyl (2S)-2-methylazetidine-2-carboxylate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique azetidine structure contributes to its potential as a therapeutic agent, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 115.15 g/mol

- Chirality : The "S" configuration indicates a specific spatial arrangement of atoms that influences its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth.

Anticancer Potential

The compound has also been studied for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes, modulating their activity, which is crucial in metabolic pathways relevant to disease states.

- Receptor Interaction : It may influence neurotransmitter receptors, affecting neural signaling pathways and potentially leading to therapeutic effects in neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic acid | Similar azetidine structure | Antimicrobial |

| N-Methylazetidine | Methyl group on nitrogen | Neurotransmitter modulation |

| 2-Methylazetidine | Simplified azetidine | Anticancer potential |

This compound stands out due to its unique substitution pattern, which enhances its solubility and reactivity compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of azetidine compounds, including this compound, showed significant antibacterial activity against various strains of bacteria. The research highlighted the compound's ability to inhibit bacterial growth at concentrations as low as 50 µg/mL.

- Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

- Neuropharmacological Studies : Research involving the interaction of this compound with neurotransmitter receptors revealed its potential role in modulating synaptic transmission, which could have implications for treating neurodegenerative diseases .

Q & A

Basic: What synthetic routes are effective for preparing Methyl (2S)-2-methylazetidine-2-carboxylate with high stereochemical fidelity?

Methodological Answer:

The synthesis often involves protecting group strategies to preserve stereochemistry. For example, the Boc-protected intermediate Methyl 1-Boc-2-methylazetidine-2-carboxylate (CAS 309977-81-9) can be synthesized via cyclization of β-amino alcohols or via ring-closing metathesis. Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields the target compound. Chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) ensure enantiomeric purity. Characterization via - and -NMR confirms structural integrity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Adopt stringent safety measures:

- PPE: Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Storage: Store in airtight containers under inert atmosphere (argon or nitrogen) at -20°C to prevent degradation .

- Waste disposal: Segregate chemical waste and employ professional disposal services to mitigate environmental risks .

Basic: Which analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- Structural confirmation: -NMR (chemical shifts for azetidine protons at δ 3.5–4.0 ppm) and -NMR (ester carbonyl at ~170 ppm).

- Purity assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm.

- Enantiomeric excess: Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Advanced: How can racemization be minimized during synthesis or derivatization?

Methodological Answer:

- Temperature control: Perform reactions at 0–4°C to reduce thermal racemization.

- Mild deprotection: Use TFA/DCM (1:4 v/v) at 0°C for Boc removal, followed by immediate neutralization.

- Monitoring: Track enantiopurity via inline chiral HPLC during reaction progression .

Advanced: What computational approaches predict the conformational behavior of this compound?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to study ground-state conformers.

- Molecular dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability.

- Crystallographic validation: Compare with X-ray data from related azetidine esters (e.g., methyl benzoate derivatives) .

Advanced: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

- Reproducibility: Standardize solvent systems (e.g., DMSO for solubility tests) and purity thresholds (>95% by HPLC).

- Cross-validation: Use Karl Fischer titration to rule out moisture interference.

- Literature review: Prioritize peer-reviewed studies over vendor catalogs, and consult updated SDS for revised data .

Advanced: What role does this compound play in drug discovery pipelines?

Methodological Answer:

- Scaffold utility: Its strained azetidine ring enhances metabolic stability in protease inhibitors or kinase-targeting compounds.

- Derivatization: Introduce substituents at the methyl or carboxylate positions via Suzuki coupling or reductive amination.

- Biological testing: Screen analogs in vitro for cytotoxicity (MTT assay) and target binding (SPR or ITC) .

Data Contradiction Analysis Example

Issue: Conflicting melting points reported in literature.

Resolution:

Verify purity via DSC (differential scanning calorimetry).

Compare crystallization solvents (e.g., ethyl acetate vs. hexane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.